molecular formula C26H23N5O2S B11235943 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No.: B11235943
M. Wt: 469.6 g/mol
InChI Key: JMXAKGNSMYDODK-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features an indole nucleus, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus and triazole ring are known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: shares structural similarities with other indole and triazole derivatives, such as:

Uniqueness

The uniqueness of N-BENZYL-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

N-benzyl-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23N5O2S/c1-33-20-11-7-10-19(14-20)31-25(22-16-27-23-13-6-5-12-21(22)23)29-30-26(31)34-17-24(32)28-15-18-8-3-2-4-9-18/h2-14,16,27H,15,17H2,1H3,(H,28,32)

InChI Key

JMXAKGNSMYDODK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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